molecular formula C16H26O4 B14374945 4-(2,2-Dipropoxypropyl)-2-methoxyphenol CAS No. 90176-86-6

4-(2,2-Dipropoxypropyl)-2-methoxyphenol

Cat. No.: B14374945
CAS No.: 90176-86-6
M. Wt: 282.37 g/mol
InChI Key: ORCJRRWEOXTWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dipropoxypropyl)-2-methoxyphenol: is an organic compound with the molecular formula C16H26O4 . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2,2-dipropoxypropyl group. It is a derivative of phenol, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with 2,2-dipropoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals and protect cells from oxidative stress .

Medicine: The compound’s antioxidant properties make it a candidate for the development of therapeutic agents aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and plastics. Its ability to inhibit oxidation helps in enhancing the durability and longevity of these materials .

Mechanism of Action

The mechanism of action of 4-(2,2-Dipropoxypropyl)-2-methoxyphenol primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Dipropoxypropyl)-2-methoxyphenol is unique due to the presence of the 2,2-dipropoxypropyl group, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its effectiveness as an antioxidant and its stability in various applications .

Properties

CAS No.

90176-86-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

4-(2,2-dipropoxypropyl)-2-methoxyphenol

InChI

InChI=1S/C16H26O4/c1-5-9-19-16(3,20-10-6-2)12-13-7-8-14(17)15(11-13)18-4/h7-8,11,17H,5-6,9-10,12H2,1-4H3

InChI Key

ORCJRRWEOXTWFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(CC1=CC(=C(C=C1)O)OC)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.